5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one is an organic compound with the molecular formula C10H10O2 It is a derivative of benzofuran, characterized by the presence of two methyl groups at the 5 and 6 positions and a ketone group at the 3 position
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in different ways depending on their structure . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenones under basic conditions. This reaction involves the formation of an ether linkage followed by dehydrative cyclization to form the benzofuran ring .
Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. These reactions are often catalyzed by transition metals, which facilitate the formation of the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions that are not sterically hindered by the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of materials with specific characteristics, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, benzofuran, lacks the methyl and ketone groups present in 5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-one.
2,3-Dihydro-1-benzofuran-3-one: This compound lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethylbenzofuran: This compound lacks the ketone group at the 3 position.
Uniqueness
This compound is unique due to the presence of both methyl groups and a ketone group, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
IUPAC Name |
5,6-dimethyl-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-9(11)5-12-10(8)4-7(6)2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHZNVNCNPKREF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.